Evocalcet mechanism of action on CaSR
Evocalcet mechanism of action on CaSR
An In-depth Technical Guide to the Mechanism of Action of Evocalcet on the Calcium-Sensing Receptor (CaSR)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Evocalcet (trade name Orkedia) is a second-generation, orally active calcimimetic agent for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on dialysis.[1][2][3] It functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a key regulator of calcium homeostasis.[2][4][5] By enhancing the sensitivity of the CaSR to extracellular calcium, evocalcet effectively suppresses the synthesis and secretion of parathyroid hormone (PTH), leading to a reduction in serum PTH and calcium levels.[1][6][7] Compared to its predecessor, cinacalcet, evocalcet exhibits a more favorable pharmacokinetic profile, including significantly higher bioavailability, which contributes to its efficacy at lower doses and a reduced incidence of gastrointestinal adverse effects.[8][9] This guide provides a detailed examination of evocalcet's interaction with the CaSR, the subsequent intracellular signaling cascades, and the experimental methodologies used to characterize its activity.
Introduction to the Calcium-Sensing Receptor (CaSR)
The CaSR is a class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium balance.[1][10] Primarily expressed in the parathyroid glands and kidney, the CaSR detects minute fluctuations in extracellular calcium concentrations ([Ca²⁺]ₑ).[2][10] In the parathyroid gland, activation of the CaSR by increased [Ca²⁺]ₑ inhibits the secretion of PTH.[1][9] In SHPT, a common complication of CKD, the parathyroid glands become less sensitive to calcium, leading to excessive PTH secretion and subsequent mineral and bone disorders.[2] Calcimimetics are therapeutic agents designed to mimic the effect of calcium, thereby increasing the CaSR's sensitivity and mitigating the effects of SHPT.[1]
Evocalcet: A Positive Allosteric Modulator of the CaSR
Evocalcet is classified as a positive allosteric modulator (PAM) of the CaSR.[2][11] Unlike orthosteric agonists that bind to the primary ligand-binding site, allosteric modulators bind to a distinct site on the receptor.[2][12] This binding induces a conformational change that enhances the affinity and/or efficacy of the endogenous ligand, in this case, extracellular calcium.[2]
Binding Site: Structural studies, including cryo-electron microscopy, have revealed that evocalcet binds within the receptor's seven-transmembrane (7TM) domain, at the interface between the receptor and the lipid membrane.[9][13][14] Like cinacalcet, its basic nitrogen is predicted to interact with key residues such as Glu837 of the CaSR.[9] This binding stabilizes an active conformation of the receptor, thereby increasing its sensitivity to calcium ions.
Intracellular Signaling Pathways
Activation of the CaSR by evocalcet and calcium triggers downstream signaling through heterotrimeric G-proteins, primarily Gαq/11 and Gαi/o.[15][16][17]
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Gαq/11 Pathway: This is the principal pathway for inhibiting PTH secretion.
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Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates PLC.[10][15]
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Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10]
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Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm and increasing the intracellular calcium concentration ([Ca²⁺]i).[8][15] This rise in [Ca²⁺]i is a key signal for the inhibition of PTH secretion.
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Protein Kinase C (PKC) Activation: DAG, along with the increased [Ca²⁺]i, activates PKC, which in turn can modulate downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway.[15][16]
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Gαi/o Pathway: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15][16] Reduced cAMP further contributes to the suppression of PTH gene transcription and secretion.
Quantitative Pharmacological Data
The pharmacological profile of evocalcet has been characterized through extensive in vitro and in vivo studies.
| Parameter | Species / System | Value | Reference |
| In Vitro Activity | |||
| EC₅₀ for [Ca²⁺]i increase | hCaR-HEK293 cells | 92.7 nM | [4][6][8] |
| In Vivo Efficacy (Single Oral Dose) | |||
| Significant PTH Reduction | Normal Rats | ≥ 0.03 mg/kg | [8] |
| Significant Serum Ca²⁺ Reduction | Normal Rats | ≥ 0.1 mg/kg | [8] |
| Significant PTH & Ca²⁺ Reduction | 5/6 Nephrectomized Rats | ≥ 0.1 mg/kg | [8] |
| Effective PTH Reduction | Common Marmosets | 5 µg/kg | [8] |
| Pharmacokinetics | |||
| Bioavailability | Rats | > 80% | [8] |
| Elimination Half-life (t₁/₂) | Healthy Chinese Subjects | 16.0 - 20.8 hours | [18] |
| Time to Max Concentration (tₘₐₓ) | Healthy Chinese Subjects | 1.5 - 2.0 hours | [18] |
Key Experimental Protocols
In Vitro CaSR Activation Assay: Measurement of Intracellular Calcium ([Ca²⁺]i)
This assay quantifies the agonistic activity of evocalcet on the human CaSR by measuring changes in intracellular calcium concentration.
Objective: To determine the EC₅₀ of evocalcet for CaSR activation.
Methodology:
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Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human CaSR gene (hCaR-HEK293) are cultured to confluence in appropriate media.[8]
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Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom microplates and incubated to allow for attachment.
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Dye Loading: The cell culture medium is removed, and cells are incubated with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a buffered salt solution (e.g., Hanks' Balanced Salt Solution) at 37°C.[19][20] The acetoxymethyl (AM) ester form allows the dye to permeate the cell membrane.
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De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell. Cells are washed to remove extracellular dye.
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Compound Addition: Varying concentrations of evocalcet are added to the wells. A baseline fluorescence reading is taken before addition.
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Fluorescence Measurement: Changes in fluorescence intensity are monitored over time using a fluorescence plate reader.[21]
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For Fura-2 , the ratio of fluorescence emission at 510 nm from excitation at 340 nm and 380 nm is calculated. An increase in this ratio corresponds to an increase in [Ca²⁺]i.[19]
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For Fluo-4 , fluorescence intensity is measured at ~516 nm following excitation at ~494 nm. An increase in intensity corresponds to an increase in [Ca²⁺]i.[21]
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Data Analysis: The change in fluorescence is plotted against the log concentration of evocalcet. A sigmoidal dose-response curve is fitted to the data to calculate the EC₅₀ value.
In Vivo Assessment of PTH and Serum Calcium Suppression
This protocol describes a typical animal study to evaluate the pharmacological effects of evocalcet on key biomarkers of SHPT.
Objective: To assess the dose-dependent effects of orally administered evocalcet on serum PTH and calcium levels in a rat model of CKD.
Methodology:
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Animal Model: A CKD model is induced in rats (e.g., Sprague-Dawley) via 5/6 nephrectomy (Nx) or an adenine-induced diet, which leads to the development of SHPT.[7][8] Sham-operated animals serve as controls.
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Acclimatization: Animals are allowed to recover and develop stable SHPT, typically monitored by elevated serum PTH levels.
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Grouping and Dosing: Rats are randomized into vehicle control and evocalcet treatment groups (e.g., 0.03, 0.1, 0.3 mg/kg). The drug or vehicle is administered orally via gavage.[8]
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Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours) via a tail vein or other appropriate method.
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Biochemical Analysis:
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Blood is processed to obtain serum.
-
Intact PTH (iPTH) levels are measured using an enzyme-linked immunosorbent assay (ELISA) kit specific for rat PTH.
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Serum calcium concentrations are measured using a colorimetric assay or an automated clinical chemistry analyzer.
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Data Analysis: The mean serum PTH and calcium levels for each treatment group are plotted over time. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the effects of different doses of evocalcet to the vehicle control.
Conclusion
Evocalcet represents a significant advancement in the management of secondary hyperparathyroidism. Its mechanism as a positive allosteric modulator of the Calcium-Sensing Receptor is well-defined, enhancing the receptor's sensitivity to extracellular calcium and potently suppressing PTH secretion through the Gαq/11 and Gαi/o signaling pathways. Its superior pharmacokinetic profile allows for effective disease management at lower doses with improved tolerability compared to earlier calcimimetics. The detailed understanding of its molecular interactions and pharmacological effects provides a solid foundation for its clinical application and for the future development of novel CaSR modulators.
References
- 1. What is the mechanism of Evocalcet? [synapse.patsnap.com]
- 2. What is Evocalcet used for? [synapse.patsnap.com]
- 3. Evocalcet - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of evocalcet, a next-generation calcium-sensing receptor agonist for the treatment of hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evocalcet prevents ectopic calcification and parathyroid hyperplasia in rats with secondary hyperparathyroidism | PLOS One [journals.plos.org]
- 8. A novel calcimimetic agent, evocalcet (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro | PLOS One [journals.plos.org]
- 9. Evocalcet: A New Oral Calcimimetic for Dialysis Patients With Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. 7dd7 - Structure of Calcium-Sensing Receptor in complex with Evocalcet - Summary - Protein Data Bank Japan [pdbj.org]
- 15. researchgate.net [researchgate.net]
- 16. jme.bioscientifica.com [jme.bioscientifica.com]
- 17. Allosteric modulation and G-protein selectivity of the Ca2+-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics, Pharmacodynamics, and Safety of Evocalcet (KHK7580), a Novel Calcimimetic Agent: An Open-Label, Single- and Multiple-Dose, Phase I Trial in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. berthold.com [berthold.com]
